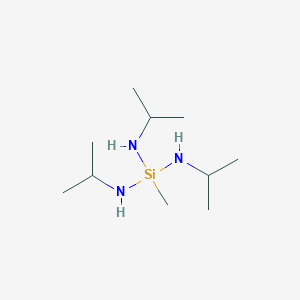
1-Methyl-N,N',N''-tri(propan-2-yl)silanetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine is a unique organosilicon compound characterized by its three isopropyl groups attached to a central silicon atom, along with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine typically involves the reaction of silicon tetrachloride with isopropylamine in the presence of a base. The reaction proceeds through the formation of intermediate silanes, which are subsequently methylated to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions include silanols, silanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with organic and inorganic molecules, facilitating the formation of complex structures. The isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The pathways involved include nucleophilic attack on the silicon center and subsequent rearrangements.
Comparación Con Compuestos Similares
Trimethylsilanol: Similar in structure but with three methyl groups instead of isopropyl groups.
Triethylsilanol: Contains ethyl groups instead of isopropyl groups.
Triphenylsilanol: Features phenyl groups, offering different reactivity and applications.
Uniqueness: 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine is unique due to its specific combination of isopropyl and methyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring precise control over reactivity and selectivity.
Propiedades
Número CAS |
14970-94-6 |
|---|---|
Fórmula molecular |
C10H27N3Si |
Peso molecular |
217.43 g/mol |
Nombre IUPAC |
N-[methyl-bis(propan-2-ylamino)silyl]propan-2-amine |
InChI |
InChI=1S/C10H27N3Si/c1-8(2)11-14(7,12-9(3)4)13-10(5)6/h8-13H,1-7H3 |
Clave InChI |
RSIDZLHLXVNXQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N[Si](C)(NC(C)C)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


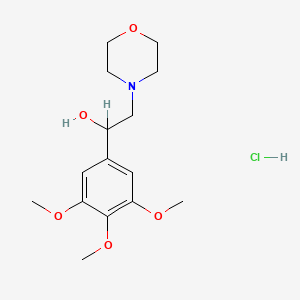
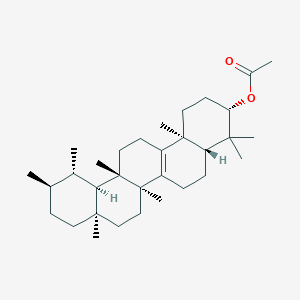
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
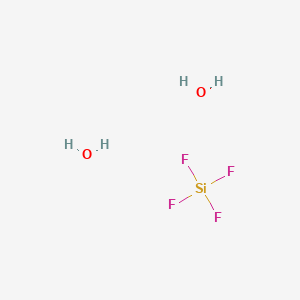
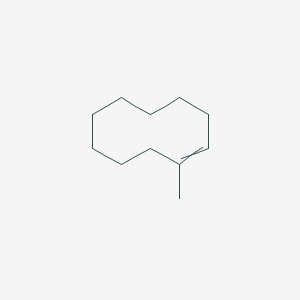
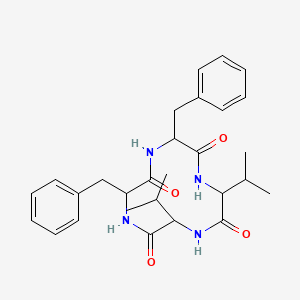
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
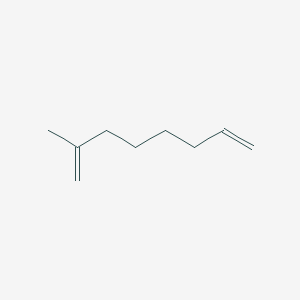
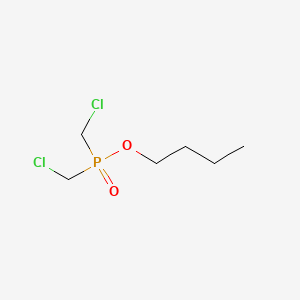
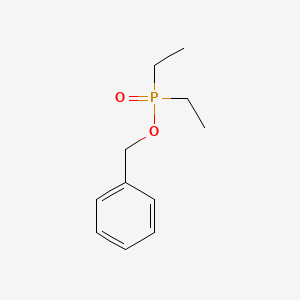
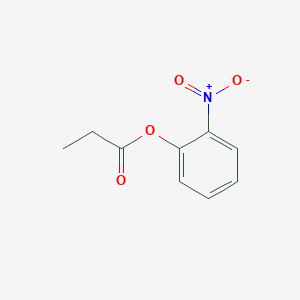
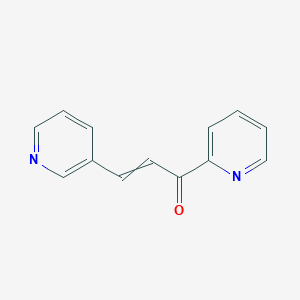
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)

